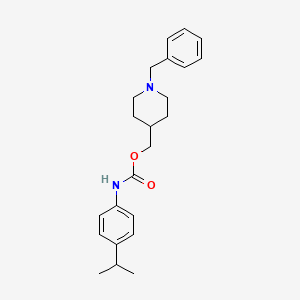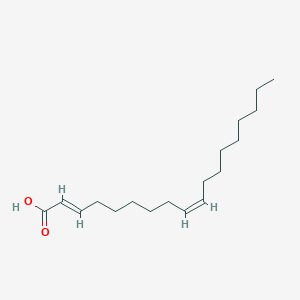
Methyl 2-bromopropanoate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromopropanoate-d4 is a deuterium-labeled version of Methyl 2-bromopropanoate. This compound is used primarily in research settings, particularly in the study of reaction mechanisms and metabolic pathways. The deuterium labeling allows for the tracking of the compound in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromopropanoate-d4 can be synthesized through the bromination of deuterated propanoic acid followed by esterification. The reaction typically involves the use of deuterated propanoic acid and bromine in the presence of a catalyst. The resulting product is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated starting materials is crucial for maintaining the deuterium labeling throughout the synthesis.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated propanol derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of deuterated carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Major Products:
Substitution: Deuterated esters, amides, and nitriles.
Reduction: Deuterated alcohols.
Oxidation: Deuterated carboxylic acids.
Scientific Research Applications
Methyl 2-bromopropanoate-d4 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromopropanoate-d4 involves its participation in various chemical reactions due to the presence of the bromine atom and the ester functional group. The deuterium labeling allows for the tracking of the compound in these reactions, providing insights into the reaction pathways and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Methyl 2-bromopropanoate-d4 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
Methyl 2-bromopropanoate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Methyl 2-chloropropanoate: A similar compound with a chlorine atom instead of bromine, used in different substitution reactions.
Ethyl 2-bromopropanoate: An ethyl ester analog, used in similar chemical reactions but with different physical properties.
The uniqueness of this compound lies in its ability to provide detailed insights into reaction mechanisms and metabolic pathways due to the presence of deuterium.
Properties
Molecular Formula |
C4H7BrO2 |
|---|---|
Molecular Weight |
171.03 g/mol |
IUPAC Name |
methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/i1D3,3D |
InChI Key |
ACEONLNNWKIPTM-VYMTUXDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC)Br |
Canonical SMILES |
CC(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)

![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)



![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)



